2-{[(4-methoxyphenyl)sulfonyl]amino}-N-(4-methylbenzyl)benzamide
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Overview
Description
2-{[(4-methoxyphenyl)sulfonyl]amino}-N-(4-methylbenzyl)benzamide is an organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a sulfonyl group attached to an amino group, which is further connected to a benzamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(4-methoxyphenyl)sulfonyl]amino}-N-(4-methylbenzyl)benzamide typically involves multiple steps:
Formation of the sulfonyl chloride: The starting material, 4-methoxybenzenesulfonyl chloride, is prepared by reacting 4-methoxybenzenesulfonic acid with thionyl chloride under reflux conditions.
Amination: The sulfonyl chloride is then reacted with 4-methylbenzylamine in the presence of a base such as triethylamine to form the sulfonamide intermediate.
Coupling with benzamide: The final step involves coupling the sulfonamide intermediate with benzoyl chloride in the presence of a base to yield the target compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-{[(4-methoxyphenyl)sulfonyl]amino}-N-(4-methylbenzyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylic position.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzamide derivatives.
Scientific Research Applications
2-{[(4-methoxyphenyl)sulfonyl]amino}-N-(4-methylbenzyl)benzamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anti-inflammatory and antimicrobial agent.
Material Science: It is used in the development of advanced materials with specific properties, such as enhanced thermal stability.
Biological Studies: The compound is used in biochemical assays to study enzyme inhibition and protein interactions.
Mechanism of Action
The mechanism of action of 2-{[(4-methoxyphenyl)sulfonyl]amino}-N-(4-methylbenzyl)benzamide involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and catalysis.
Protein Interactions: It can interact with proteins, altering their conformation and function.
Comparison with Similar Compounds
Similar Compounds
- 2-{[(4-methoxyphenyl)sulfonyl]amino}-N-(4-methylphenyl)benzamide
- 2-{[(4-methoxyphenyl)sulfonyl]amino}-N-(4-chlorobenzyl)benzamide
Uniqueness
2-{[(4-methoxyphenyl)sulfonyl]amino}-N-(4-methylbenzyl)benzamide is unique due to its specific structural features, such as the presence of both methoxy and methyl groups, which can influence its chemical reactivity and biological activity.
Properties
Molecular Formula |
C22H22N2O4S |
---|---|
Molecular Weight |
410.5 g/mol |
IUPAC Name |
2-[(4-methoxyphenyl)sulfonylamino]-N-[(4-methylphenyl)methyl]benzamide |
InChI |
InChI=1S/C22H22N2O4S/c1-16-7-9-17(10-8-16)15-23-22(25)20-5-3-4-6-21(20)24-29(26,27)19-13-11-18(28-2)12-14-19/h3-14,24H,15H2,1-2H3,(H,23,25) |
InChI Key |
YPYDPVVXHAWGTK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)C2=CC=CC=C2NS(=O)(=O)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
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